An In-depth Technical Guide to cis-3-Octen-1-ol: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to cis-3-Octen-1-ol: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-3-Octen-1-ol is an unsaturated fatty alcohol with the molecular formula C₈H₁₆O.[1] It is a colorless liquid recognized for its characteristic fresh, green, and melon-like aroma, which has led to its extensive use in the flavor and fragrance industries.[2][3] Beyond its sensory properties, cis-3-Octen-1-ol plays a significant role in chemical ecology as a potent insect attractant and is a subject of interest in pharmaceutical research for its potential therapeutic properties. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis and analysis protocols, biological activity, and safety information.
Chemical Structure and Identification
cis-3-Octen-1-ol, systematically named (Z)-oct-3-en-1-ol, is an eight-carbon aliphatic alcohol featuring a cis-configured double bond between the third and fourth carbon atoms.[1]
Structure:
Key Identifiers:
| Identifier | Value |
| CAS Number | 20125-84-2 |
| Molecular Formula | C₈H₁₆O[1] |
| Molecular Weight | 128.21 g/mol [1] |
| IUPAC Name | (Z)-oct-3-en-1-ol[1] |
| Synonyms | (Z)-3-Octen-1-ol, cis-3-Octenol[1] |
| InChI Key | YDXQPTHHAPCTPP-WAYWQWQTSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of cis-3-Octen-1-ol is presented in the table below. This data is essential for its handling, formulation, and application in various experimental and industrial settings.
| Property | Value | Reference |
| Appearance | Colorless liquid | [2][3] |
| Odor | Powerful fresh melon, green, earthy | [2] |
| Boiling Point | 174 °C @ 760 mmHg | [2] |
| 88 - 90 °C @ 15 mmHg | [3] | |
| 73 °C @ 0.5 mm Hg | [4] | |
| Density | 0.840 - 0.850 g/mL at 25 °C | [2][3] |
| Refractive Index | 1.440 - 1.450 at 20 °C | [2][3] |
| Flash Point | 82 °C / 179.6 °F | [5] |
| Vapor Pressure | 0.16 mmHg @ 25 °C (estimated) | [2] |
| Solubility | Insoluble in water; soluble in alcohol | [2] |
| logP (o/w) | 2.716 (estimated) | [2] |
Experimental Protocols
Synthesis of cis-3-Octen-1-ol
Two primary methods for the synthesis of cis-alkenols are the Grignard reaction and the catalytic hydrogenation of alkynols.
3.1.1. Grignard Reaction
This method involves the reaction of a Grignard reagent with an appropriate aldehyde. For cis-3-Octen-1-ol, this would typically involve the reaction of propenylmagnesium bromide with pentanal, followed by an acidic workup.
-
Materials: Magnesium turnings, 3-bromopropene, pentanal, anhydrous diethyl ether, hydrochloric acid (1M), saturated ammonium chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
Prepare the Grignard reagent by slowly adding a solution of 3-bromopropene in anhydrous diethyl ether to a suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Once the Grignard reagent is formed, cool the reaction mixture in an ice bath.
-
Slowly add a solution of pentanal in anhydrous diethyl ether to the Grignard reagent with continuous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with 1M hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain cis-3-Octen-1-ol.
-
3.1.2. Catalytic Hydrogenation
A more stereoselective method for producing cis-alkenes is the partial hydrogenation of the corresponding alkyne using a poisoned catalyst, such as Lindlar's catalyst.
-
Materials: 3-Octyn-1-ol, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), hydrogen gas, hexane (or another suitable solvent).
-
Procedure:
-
Dissolve 3-Octyn-1-ol in hexane in a suitable hydrogenation vessel.
-
Add Lindlar's catalyst to the solution.
-
Purge the vessel with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-1000 kPa) and stir the mixture vigorously.[6]
-
Monitor the reaction progress by monitoring hydrogen uptake or by periodic analysis of aliquots using GC-MS.
-
Once the theoretical amount of hydrogen has been consumed, or the reaction has gone to completion, stop the reaction.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to yield cis-3-Octen-1-ol.
-
Analytical Methods
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like cis-3-Octen-1-ol.
-
Sample Preparation: Dilute the cis-3-Octen-1-ol sample in a suitable solvent such as hexane or dichloromethane. For trace analysis in complex matrices (e.g., biological samples), headspace solid-phase microextraction (HS-SPME) can be employed.[7][8]
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure and stereochemistry of cis-3-Octen-1-ol.
-
Sample Preparation: Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR (Typical Resonances):
-
Signals for the olefinic protons of the cis-double bond are expected around 5.3-5.5 ppm.
-
The methylene protons adjacent to the hydroxyl group would appear around 3.6 ppm.
-
Other aliphatic protons will resonate in the upfield region (0.8-2.2 ppm).
-
-
¹³C NMR (Typical Resonances):
-
The carbons of the double bond will have signals in the olefinic region (around 125-135 ppm).
-
The carbon bearing the hydroxyl group will be in the range of 60-65 ppm.
-
Aliphatic carbons will appear in the upfield region.
-
3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: As a liquid, cis-3-Octen-1-ol can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[4][9]
-
Expected Absorptions:
-
A broad O-H stretching band around 3300-3400 cm⁻¹.
-
C-H stretching bands for sp² and sp³ hybridized carbons just below and above 3000 cm⁻¹.
-
A C=C stretching absorption around 1650 cm⁻¹ (characteristic of a cis-double bond).
-
A C-O stretching band in the region of 1050-1150 cm⁻¹.
-
Biological Activity and Signaling Pathway
cis-3-Octen-1-ol is a well-documented semiochemical, acting as an attractant for various insect species, including mosquitoes.[10] Its biological activity is mediated through the insect's olfactory system.
Insect Olfaction Pathway
The detection of volatile compounds like cis-3-Octen-1-ol in insects involves a series of steps beginning with the transport of the odorant molecule to the olfactory receptors.
Caption: Insect olfactory signaling pathway for cis-3-Octen-1-ol.
The process begins with the entry of cis-3-Octen-1-ol into the sensillum lymph, where it is bound by an Odorant-Binding Protein (OBP).[11][12] This complex transports the hydrophobic odorant to an Odorant Receptor (OR) located on the dendritic membrane of an olfactory receptor neuron.[3][11] The binding of the odorant to the OR, which is complexed with an Orco co-receptor, triggers a conformational change that opens an associated ion channel.[3] This leads to an influx of ions, causing membrane depolarization and the generation of an action potential, which transmits the signal to the insect's brain, resulting in a behavioral response.[2]
Safety and Handling
cis-3-Octen-1-ol is a combustible liquid and should be handled with appropriate safety precautions.[5]
| Hazard Statement | GHS Classification |
| Harmful if swallowed | H302 (Acute toxicity, oral)[1] |
| Causes skin irritation | H315 (Skin corrosion/irritation)[1] |
| Combustible liquid | Flammable liquids, Category 4[5] |
-
Handling: Wear protective gloves, clothing, and eye/face protection. Keep away from heat, sparks, open flames, and hot surfaces.
-
Storage: Store in a cool, well-ventilated place in a tightly sealed container under inert gas.[2][5]
-
First Aid:
Conclusion
cis-3-Octen-1-ol is a multifaceted molecule with significant applications in both industrial and research settings. Its well-defined chemical and physical properties, coupled with its interesting biological activity, make it a valuable compound for further investigation. This guide provides a foundational understanding of cis-3-Octen-1-ol for professionals in chemistry and the life sciences, facilitating its safe and effective use in their research and development endeavors.
References
- 1. 3-Octen-1-ol, (3Z)- | C8H16O | CID 5364519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Odorant binding protein - Proteopedia, life in 3D [proteopedia.org]
- 3. Frontiers | Roles of insect odorant binding proteins in communication and xenobiotic adaptation [frontiersin.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. fishersci.com [fishersci.com]
- 6. WO2014156781A1 - Production method for cis-3-hexene-1-ol - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. Frontiers | Functional Development of the Octenol Response in Aedes aegypti [frontiersin.org]
- 11. Odorant-binding protein - Wikipedia [en.wikipedia.org]
- 12. The 40-Year Mystery of Insect Odorant-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]
